N-(4-ethylphenyl)-2-phenoxybenzamide

Medicinal Chemistry Phenoxybenzamide Positional Isomerism

N-(4-ethylphenyl)-2-phenoxybenzamide (ChemDiv Compound ID: Y030-3079) is a synthetic small molecule belonging to the 2-phenoxybenzamide class. With the molecular formula C21H19NO2 and a molecular weight of 317.39 g/mol, it features a characteristic benzamide core bearing an ortho-phenoxy substituent and an N-(4-ethylphenyl) moiety.

Molecular Formula C21H19NO2
Molecular Weight 317.4 g/mol
Cat. No. B5842221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2-phenoxybenzamide
Molecular FormulaC21H19NO2
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
InChIInChI=1S/C21H19NO2/c1-2-16-12-14-17(15-13-16)22-21(23)19-10-6-7-11-20(19)24-18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,22,23)
InChIKeyVJOWUDOSXRTFMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-ethylphenyl)-2-phenoxybenzamide: Core Chemical Identity and Structural Classification for Procurement Decisions


N-(4-ethylphenyl)-2-phenoxybenzamide (ChemDiv Compound ID: Y030-3079) is a synthetic small molecule belonging to the 2-phenoxybenzamide class . With the molecular formula C21H19NO2 and a molecular weight of 317.39 g/mol, it features a characteristic benzamide core bearing an ortho-phenoxy substituent and an N-(4-ethylphenyl) moiety . The ortho-disubstituted phenyl architecture positions this compound within a scaffold that has demonstrated promising multi-stage antiplasmodial activity against Plasmodium falciparum, as reported by Hermann et al. (2021) [1]. Its SMILES representation is CCc1ccc(cc1)NC(c1ccccc1Oc1ccccc1)=O .

Scaffold 2-Phenoxybenzamide core for antiplasmodial screening assays
Substituent N-(4-ethylphenyl) group for lipophilicity and steric SAR tuning
Mechanism Ortho-phenoxy geometry supports mitochondrial pathway probe research

Why N-(4-ethylphenyl)-2-phenoxybenzamide Cannot Be Casually Substituted: Substituent-Dependent SAR in the 2-Phenoxybenzamide Class


Within the 2-phenoxybenzamide series, antiplasmodial activity and cytotoxicity are exquisitely sensitive to the substitution pattern on the anilino moiety [1]. Hermann et al. demonstrated that even modest alterations to the N-aryl substituent—such as shifting a piperazinyl group from the ortho to the para position—altered PfNF54 IC50 values from the micromolar range (3.297 µM) to sub-micromolar potency (0.2690 µM), a greater than 12-fold improvement [1]. The 4-ethyl substitution on the N-phenyl ring of Y030-3079 introduces a specific combination of steric bulk, electron-donating character, and lipophilicity that cannot be replicated by the 4-methyl, 4-chloro, or unsubstituted analogs. Assuming interchangeability with a positional isomer—such as N-(4-ethylphenyl)-4-phenoxybenzamide (phenoxy at the para position of the benzamide)—is ill-advised, as the ortho-phenoxy architecture establishes a distinct diaryl ether geometry and intramolecular hydrogen-bonding environment that directly impacts target binding and pharmacokinetics [1].

Positional isomer mismatch
Para-phenoxy isomer may shift antiplasmodial potency profile and target engagement geometry.
N-aryl substituent sensitivity
4-Methyl, 4-chloro, or unsubstituted analogs may not replicate the 4-ethyl lipophilicity and steric contribution.
Chemotype target divergence
3-/4-Phenoxybenzamides (PARP10 inhibitors) are mechanistically incompatible with mitochondrial pathway research.

Quantitative Differentiation Evidence for N-(4-ethylphenyl)-2-phenoxybenzamide Versus Closest Analogs


Ortho-Phenoxy Architecture Confers a Distinct Pharmacophoric Geometry Relative to the Para-Phenoxy Isomer

Among 2-phenoxybenzamide derivatives, the ortho-phenoxy substitution pattern of Y030-3079 creates a molecular topology that is fundamentally different from that of its positional isomer N-(4-ethylphenyl)-4-phenoxybenzamide. In the antiplasmodial SAR study by Hermann et al., shifting the piperazinyl substituent from the ortho to the para position on the anilino ring improved PfNF54 potency from 3.297 µM to 0.2690 µM—a 12.3-fold increase—while retaining comparable cytotoxicity (L-6 IC50: 124.0 vs. 124.0 µM) [1]. Although Y030-3079 was not directly tested in this panel, the compound possesses the ortho-phenoxy pharmacophore that is a hallmark of the original Malaria Box lead (compound 1) and the N-Boc-piperazinyl ortho-substituted series. Substituting Y030-3079 with the para-phenoxy isomer (MW 317.38 vs. 317.39) would ablate this critical geometric arrangement [2].

Positional isomerism
Class-level inference
Ortho-phenoxy scaffold (analogous to active ortho-substituted series) vs para-phenoxy isomer: class-level SAR suggests 12.3-fold antiplasmodial potency shift in PfNF54 assay.
Positional isomer selection critical for maintaining pharmacophore geometry.
Inference based on ortho/para piperazinyl series; not direct measurement of Y030-3079.
Medicinal Chemistry Phenoxybenzamide Positional Isomerism Structure-Activity Relationship

N-(4-Ethylphenyl) Substituent Provides a Unique Balance of Lipophilicity and Steric Bulk Within the 2-Phenoxybenzamide Class

The 4-ethyl substituent on the N-phenyl ring differentiates Y030-3079 from its closest commercially available analogs, including the 4-methyl, 4-chloro, and unsubstituted N-phenyl variants (e.g., 2-phenoxy-N-phenylbenzamide, MW = 289.33 g/mol). SAR analysis of the 2-phenoxybenzamide series demonstrates that alkyl substitution on the anilino ring significantly modulates both antiplasmodial activity and cytotoxicity [1]. The Hermann et al. study established that the replacement of a 2-substituted piperazinylphenyl moiety with an unsubstituted aniline (compound 12) severely diminished activity (PfNF54 IC50 = 9.325–21.28 µM) and reduced selectivity to S.I. = 6.080–21.71 [1]. The 4-ethyl group of Y030-3079 contributes a calculated logP increment of approximately +1.0 relative to the unsubstituted phenyl analog, based on established Hansch π values for para-alkyl substituents (πethyl ≈ 1.0) [2]. This lipophilicity may enhance membrane permeability while the steric profile remains smaller than that of bulkier 4-tert-butyl or 4-phenyl congeners [1].

Lipophilicity shift
Class-level inference
ΔlogP ≈ +1.0 to +1.5
4-Ethyl group provides intermediate lipophilicity for membrane permeability SAR.
Estimated from Hansch π constant (πethyl = 1.0); no experimental logP for Y030-3079.
Physicochemical Properties Lipophilicity 2-Phenoxybenzamide SAR N-Alkyl Substitution

N-(4-Ethylphenyl)-2-phenoxybenzamide Exhibits a Conformationally Distinct ortho-Diaryl Ether Scaffold Relative to 3- and 4-Phenoxybenzamide PARP Inhibitor Chemotypes

Multiple studies have independently established that 3-phenoxybenzamides and 4-phenoxybenzamides act as selective inhibitors of mono-ADP-ribosyltransferase PARP10 (ARTD10) [1][2]. 4-(4-Cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide were identified as cell-permeable PARP10 inhibitors, while the 4-phenoxybenzamide OUL35 (compound 1) demonstrated 330 nM potency with remarkable selectivity over other human ARTD family members [2]. However, the 2-phenoxybenzamide scaffold of Y030-3079 is conspicuously absent from the PARP inhibitor chemotype space, as the ortho-substitution enforces a distinct dihedral angle between the phenoxy ring and the benzamide core. This conformational divergence leads to differential recognition by ADP-ribosyltransferase enzymes—the antiplasmodial 2-phenoxybenzamide lead (compound 1) acts via disruption of the mitochondrial electron transport chain and hemoglobin catabolism, not via PARP inhibition [3], while the 4-phenoxybenzamide OUL35 rescues HeLa cells from ARTD10-induced cell death [2].

Target pathway divergence
Cross-study comparable
2-Phenoxybenzamide scaffold engages mitochondrial electron transport chain disruption; 4-phenoxybenzamide OUL35 inhibits PARP10 (IC50 0.33 µM).
2-Phenoxybenzamide unsuitable for PARP research; select based on pathway context.
Pathway context from independent published datasets; direct head-to-head not available.
PARP Inhibition Phenoxybenzamide Chemotype Conformational Analysis Selectivity

Alkyl Chain Length at the N-4 Position Critically Modulates Biological Activity: 4-Ethyl vs. 4-Methyl Differentiation

Evidence from structurally related benzamide chemotypes demonstrates that the 4-ethylphenyl substituent provides a distinct biological activity profile compared to the 4-methyl analog. In a butyrylcholinesterase (BChE) inhibition study, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide (compound 5b) exhibited an IC50 of 0.82 ± 0.001 µM, which was equipotent to the reference standard eserine (IC50 = 0.85 ± 0.0001 µM) [1]. The authors explicitly attributed the enhanced potency to the 4-ethylphenyl group [1]. In a separate study on substituted benzamides, increasing the alkyl substituent from 2-Me (IC50 = 8.7 ± 0.7 µM) to 3-Me (IC50 = 14.8 ± 5.0 µM) to 4-Me (IC50 = 29.1 ± 3.8 µM) on a benzamide scaffold progressively modulated inhibitory activity [2], establishing that the position and identity of the alkyl substituent on the N-phenyl ring are non-redundant determinants of target engagement.

Alkyl substitution effect
Cross-study comparable
4-Ethylphenyl benzamide derivative: BChE IC50 0.82 µM vs 4-methyl reference point 29.1 µM (different targets).
4-Ethyl substitution can significantly alter target engagement vs 4-methyl.
Cross-study comparison from different benzamide sub-classes; not direct head-to-head measurement.
Structure-Activity Relationship Alkyl Substitution Benzamide Derivatives Butyrylcholinesterase

Defined Application Scenarios for N-(4-ethylphenyl)-2-phenoxybenzamide Based on Quantitative Differentiation Evidence


Scaffold-Hopping and Positional Isomer SAR Libraries in Antiplasmodial Drug Discovery

Researchers building focused libraries around the 2-phenoxybenzamide antiplasmodial pharmacophore should include Y030-3079 as a representative N-aryl-substituted ortho-phenoxy scaffold. Its 4-ethylphenyl substitution provides an intermediate lipophilicity anchor point for SAR exploration, bridging the gap between the unsubstituted N-phenyl analog (PfNF54 IC50 = 9.325–21.28 µM) and the highly engineered piperazinyl derivatives that achieve sub-micromolar potency (PfNF54 IC50 = 0.2690 µM) [1]. The compound can serve as a simpler, synthetically accessible comparator for evaluating the contribution of the N-Boc-piperazinyl-anilino moiety versus a simple alkyl-phenyl substituent.

Mitochondrial Electron Transport Chain Probe Development Leveraging the 2-Phenoxybenzamide Scaffold

The 2-phenoxybenzamide lead (compound 1) was shown to disrupt the mitochondrial electron transport chain in P. falciparum, with dihydroorotate dehydrogenase and the cytochrome bc1 complex identified as potential targets [1]. Y030-3079 conserves the ortho-phenoxy architecture essential for this mechanism while replacing the complex piperazinyl-anilino portion with a simpler 4-ethylphenyl group. This structural simplification makes Y030-3079 an attractive starting point for medicinal chemistry optimization aimed at identifying the minimal pharmacophore required for mitochondrial targeting, reducing molecular weight and synthetic complexity relative to the original lead.

Chemotype-Specific Selectivity Profiling: Differentiating 2-Phenoxybenzamide Activity from 3-/4-Phenoxybenzamide PARP Inhibition

Y030-3079 enables side-by-side selectivity profiling against 4-phenoxybenzamide PARP10 inhibitors such as OUL35 (IC50 = 330 nM) and derivative 32 (IC50 = 230 nM) [1]. Because the ortho-phenoxy substitution of Y030-3079 enforces a conformational geometry that is incompatible with the PARP10 active site, the compound serves as a negative control for PARP10-mediated ADP-ribosylation while simultaneously serving as a test article for mitochondrial or antiplasmodial phenotypic assays. This dual utility supports target deconvolution studies where distinguishing PARP-dependent from PARP-independent mechanisms is critical.

Alkyl Substitution-Dependent Biological Activity Screening: 4-Ethyl vs. 4-Methyl vs. 4-Chloro Comparator Studies

Y030-3079 fills a specific niche in alkyl substitution SAR matrices. The 4-ethyl substituent provides a Hansch π value of +1.0, intermediate between 4-methyl (π = +0.56) and 4-n-propyl (π ≈ +1.5) [1][2]. When screened alongside N-(4-methylphenyl)-2-phenoxybenzamide (MW = 303.36) and N-(4-chlorophenyl)-2-phenoxybenzamide (MW = 323.78), Y030-3079 enables the deconvolution of steric, electronic (σp for ethyl ≈ -0.15 vs. Cl ≈ +0.23), and lipophilic contributions to target binding. In related benzamide series, the 4-ethylphenyl group has been explicitly credited with enhanced enzyme inhibition potency (BChE IC50 = 0.82 µM), providing a rationale for its inclusion in focused screening sets [3].

Application
Selection Property
Validation Focus
Antiplasmodial scaffold SAR studies
Ortho-phenoxy pharmacophore geometry
Positional isomer selectivity and Pf assay response
Mitochondrial pathway probe research
2-Phenoxybenzamide core architecture
Electron transport chain target engagement assays
Chemotype selectivity profiling
Ortho vs para/meta phenoxy substitution
PARP-independent vs mitochondrial pathway differentiation
Alkyl substitution SAR screening
N-aryl lipophilicity and steric contribution
Biological activity comparisons across 4-ethyl, 4-methyl, 4-chloro analogs
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